2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide
Description
This compound features a complex structure combining a chloromethyl sulfonyl group, a trifluoromethyl-substituted phenyl ring, and an acetamide moiety linked to a 4-methoxyphenyl group. The trifluoromethyl (-CF₃) group contributes to lipophilicity and metabolic stability, while the 4-methoxyphenyl (-OCH₃) substituent may influence electronic properties and binding affinity.
Properties
Molecular Formula |
C17H16ClF3N2O4S |
|---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-[2-(chloromethylsulfonyl)-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16ClF3N2O4S/c1-27-13-5-3-12(4-6-13)23-16(24)9-22-14-8-11(17(19,20)21)2-7-15(14)28(25,26)10-18/h2-8,22H,9-10H2,1H3,(H,23,24) |
InChI Key |
HPTVYJSMHZJVMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the chloromethylation of a suitable aromatic compound, followed by sulfonylation to introduce the sulfonyl group. The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction . The final step involves the coupling of the intermediate with 4-methoxyphenylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the methoxyphenyl group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared with structurally related acetamide derivatives, focusing on core motifs, substituents, and reported biological activities.
Key Observations:
Sulfonyl vs. Sulfanyl Groups: The target compound’s chloromethyl sulfonyl group (-SO₂CH₂Cl) contrasts with sulfanyl (-S-) groups in analogs (e.g., ).
Trifluoromethyl (-CF₃) Effects :
- Both the target compound and Mefluidide include -CF₃, which improves lipophilicity and metabolic resistance. Mefluidide’s role in protecting plants from acid rain suggests the target compound may also stabilize membranes or enzymes under stress.
Heterocyclic Variations :
- Triazole-containing analogs (e.g., ) exhibit antimicrobial or enzyme-inhibitory properties, likely due to hydrogen bonding via nitrogen atoms. The absence of a heterocycle in the target compound may shift its mechanism toward electrophilic interactions.
Substituent Positioning :
- The 4-methoxyphenyl group in the target compound and ’s derivative could enhance solubility via polar interactions, whereas chlorophenyl substituents (e.g., ) may prioritize hydrophobic binding.
Biological Implications :
- Antimicrobial activity is common among sulfanyl/sulfonyl acetamides, but trifluoromethyl and methoxy groups in the target compound may expand its utility to eukaryotic targets (e.g., anti-inflammatory or anticancer applications).
Research Findings and Data Tables
Physicochemical Properties (Hypothetical Estimates):
Biological Activity
The compound 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Chloromethylsulfonyl group : Enhances reactivity and potential for biological interaction.
- Trifluoromethyl phenyl ring : Known to improve metabolic stability and lipophilicity.
- Methoxy group : May influence solubility and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity :
- Enzyme Inhibition :
- Antimicrobial Effects :
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Compounds with sulfonamide groups often interfere with the synthesis of bacterial folate, leading to antimicrobial effects.
- Induction of Apoptosis : Some studies suggest that certain structural features can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Efficacy in Cell Lines :
- Enzyme Activity Inhibition :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
